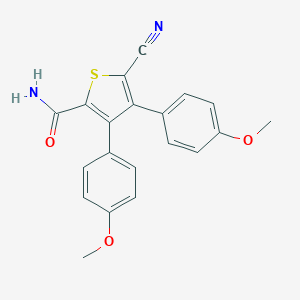

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Übersicht

Beschreibung

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development. Specifically, its thiophene core is known for contributing to bioactivity in various compounds.

Case Studies

- Anticancer Activity : Research has shown that thiophene derivatives can exhibit significant anticancer properties. A study focusing on similar compounds indicated that modifications in the thiophene structure could enhance cytotoxic effects against cancer cell lines .

- Neuroprotective Effects : Compounds containing cyano and thiophene groups have been explored for neuroprotective activities. The potential modulation of neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases .

Organic Electronics

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide has been studied for its electronic properties, particularly in organic semiconductor applications.

Applications

- Organic Photovoltaics (OPVs) : The compound's ability to act as an electron donor makes it suitable for use in organic solar cells. Its high electron mobility can enhance the efficiency of charge transport within the photovoltaic devices .

- Field-Effect Transistors (FETs) : As a semiconductor material, this compound can be utilized in the fabrication of FETs, where it may improve device performance due to its favorable charge carrier mobility .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

Potential Uses

- Polymer Composites : Incorporating this compound into polymer matrices could enhance mechanical and thermal properties, making it valuable for developing advanced materials with specific characteristics .

- Sensors : Its electronic properties can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers .

Wirkmechanismus

The mechanism of action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene (BP3T-OMe): A similar compound used in optoelectronic applications.

4′,4′′′-([2,2′5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN):

Uniqueness

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyano and methoxyphenyl groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Biologische Aktivität

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS No. 175276-46-7) is a thiophene derivative that has garnered attention for its potential biological activities, particularly its antioxidant and antimicrobial properties. This article delves into the biological activity of this compound, supported by diverse research findings and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 364.42 g/mol

- Structure : The compound features a thiophene ring substituted with cyano and methoxyphenyl groups, which contribute to its biological activity.

Antioxidant Activity

Research indicates that 5-cyano derivatives exhibit significant antioxidant properties. A study employing the ABTS method demonstrated that the compound effectively scavenges free radicals, which is critical in preventing oxidative stress-related damage in biological systems. The presence of methoxy groups enhances electron donation, increasing the compound's ability to trap free radicals.

Table 1: Antioxidant Activity of 5-Cyano Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 15.2 | High |

| 3-Amino thiophene derivative | 20.5 | Moderate |

| Hydroxy thiophene derivative | 25.0 | Moderate |

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various pathogenic bacteria. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with a higher efficacy observed in Gram-positive strains.

Table 2: Antibacterial Activity Against Pathogenic Bacteria

| Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Bacillus subtilis | 19 | 82.6 |

| Escherichia coli | 17 | 70.8 |

| Pseudomonas aeruginosa | 18 | 78.3 |

In comparative studies, the compound exhibited inhibition zones comparable to standard antibiotics like Ampicillin, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes linked to bacterial cell wall synthesis and proliferation.

- Radical Scavenging : Its antioxidant properties help mitigate oxidative damage in cells, potentially enhancing the efficacy of other therapeutic agents.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives against a panel of bacteria. The results indicated that compounds with methoxy substitutions showed enhanced activity due to improved solubility and hydrophilicity, which facilitated better interaction with bacterial membranes .

- Antioxidant Investigations : Another research effort focused on the antioxidant capabilities of thiophene derivatives, revealing that those with electron-donating groups like methoxy significantly outperformed others in scavenging assays .

Eigenschaften

IUPAC Name |

5-cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-14-7-3-12(4-8-14)17-16(11-21)26-19(20(22)23)18(17)13-5-9-15(25-2)10-6-13/h3-10H,1-2H3,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJCEUVTVOJDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)OC)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372363 | |

| Record name | 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175276-46-7 | |

| Record name | 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.